rac Mivacurium Chloride-13C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

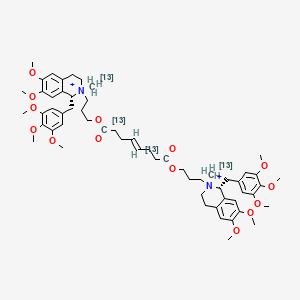

rac Mivacurium Chloride-13C4 is a stable isotope-labeled compound used primarily in scientific research. It is a non-depolarizing neuromuscular blocking agent, which means it is used to induce muscle relaxation, particularly in surgical settings . The compound has a molecular formula of C54(13C)4H80Cl2N2O14 and a molecular weight of 1104.14 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Mivacurium Chloride-13C4 involves multiple steps, including the incorporation of the stable isotope carbon-13. The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure the purity and stability of the compound. The process involves the use of specialized equipment and reagents to incorporate the stable isotope labels accurately .

Chemical Reactions Analysis

Types of Reactions

rac Mivacurium Chloride-13C4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .

Scientific Research Applications

Anesthesia

Rac Mivacurium Chloride-13C4 is primarily used as an adjunct to general anesthesia. Its applications include:

- Facilitating Tracheal Intubation : It allows for quick intubation during surgical procedures by providing rapid muscle relaxation.

- Skeletal Muscle Relaxation : It is effective in relaxing skeletal muscles during surgery or mechanical ventilation.

Patient Management

Mivacurium chloride's pharmacokinetic profile makes it beneficial for:

- Rapid Recovery : Due to its short duration of action, patients often recover quickly from neuromuscular blockade.

- Minimal Cardiovascular Effects : It has been shown to have minimal hemodynamic effects, making it suitable for patients with cardiovascular concerns .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound in clinical settings:

Onset of Action Study

A study comparing the onset of action between mivacurium chloride and succinylcholine found that while mivacurium had a slower onset compared to succinylcholine, it provided adequate conditions for intubation when administered at appropriate doses (0.15 mg/kg). The study highlighted that the loss of compound muscle action potential was more rapid at the orbicularis oculi than at the adductor pollicis, suggesting varying monitoring sites for neuromuscular blockade .

Dosage Adjustments in Special Populations

Research indicates that dosage adjustments may be necessary for patients with renal or hepatic impairment due to altered plasma cholinesterase activity. For instance, the effective duration of action may be significantly prolonged in these populations .

Mechanism of Action

rac Mivacurium Chloride-13C4 exerts its effects by binding competitively to cholinergic receptors on the motor end-plate. This action antagonizes the effect of acetylcholine, resulting in a blockade of neuromuscular transmission. The neuromuscular block produced by this compound is readily antagonized by acetylcholinesterase inhibitors, such as neostigmine .

Comparison with Similar Compounds

Similar Compounds

Mivacurium Chloride: The non-isotope-labeled version of the compound.

Atracurium Besylate: Another non-depolarizing neuromuscular blocking agent.

Cisatracurium Besylate: A stereoisomer of atracurium with similar properties.

Uniqueness

rac Mivacurium Chloride-13C4 is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of the compound .

Properties

Molecular Formula |

C58H80N2O14+2 |

|---|---|

Molecular Weight |

1033.2 g/mol |

IUPAC Name |

bis[3-[(1R,2S)-6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-(1,8-13C2)oct-4-enedioate |

InChI |

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1/i1+1,2+1,55+1,56+1 |

InChI Key |

ILVYCEVXHALBSC-YUKHLCLWSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CC[N@@+]2([13CH3])CCCO[13C](=O)CC/C=C/CC[13C](=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)[13CH3])OC)OC |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.